![molecular formula C20H18O3 B13051345 Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13051345.png)
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family.
Méthodes De Préparation
The synthesis of Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves several steps. One common method includes the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the bicyclo[1.1.1]pentane core . This method allows for the large-scale production of the compound. Additionally, functionalization of the bridge positions of the bicyclo[1.1.1]pentane core can be achieved through various synthetic routes, including radical and nucleophilic addition reactions .
Analyse Des Réactions Chimiques
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique three-dimensional structure allows it to fit into binding sites that are not accessible to flat, aromatic molecules. This can lead to enhanced biological activity and selectivity. For example, the compound has been shown to act as an antagonist of the metabolic glutamate receptor mGluR1 .
Comparaison Avec Des Composés Similaires
Benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure but differ in their substituents.
Cubanes: Cubanes are another class of rigid, three-dimensional molecules that are used as bioisosteres.
Higher bicycloalkanes: These compounds have larger ring systems and are used in advanced materials and drug discovery.
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other bicyclo[1.1.1]pentane derivatives .
Propriétés
Formule moléculaire |
C20H18O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
benzyl 3-benzoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C20H18O3/c21-17(16-9-5-2-6-10-16)19-12-20(13-19,14-19)18(22)23-11-15-7-3-1-4-8-15/h1-10H,11-14H2 |
Clé InChI |
WVNDGQUQCGJSFI-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)C(=O)OCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


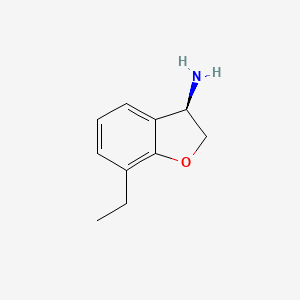
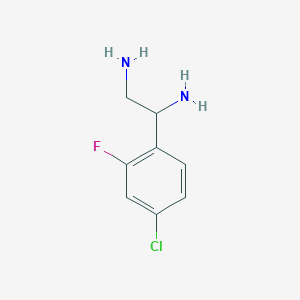
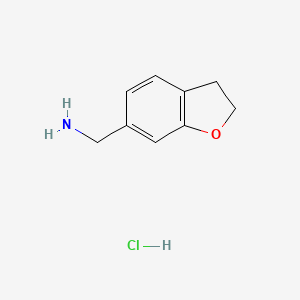

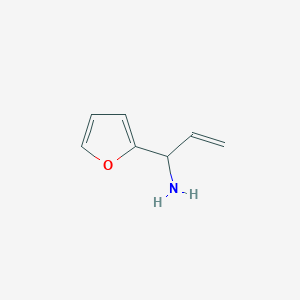
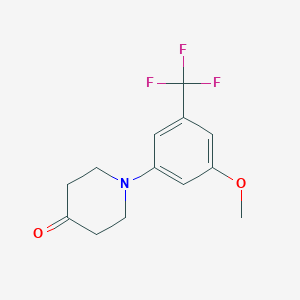
![(e)-11-(Bromomethylene)-3-fluoro-6,11-dihydrodibenzo[b,e]oxepine](/img/structure/B13051289.png)
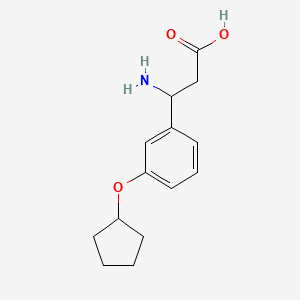
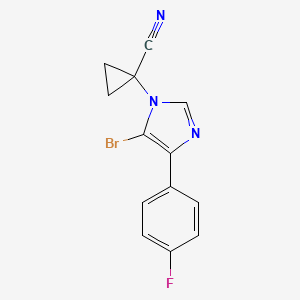
![(1S,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051303.png)
![N-Benzyl-1-methyl-3-azabicyclo[3.2.0]heptan-6-amine](/img/structure/B13051308.png)
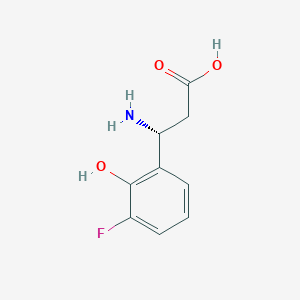

![7-Chloro-6-(trifluoromethyl)benzo[B]thiophene 1,1-dioxide](/img/structure/B13051333.png)
